24-Methylenelophenol

概要

説明

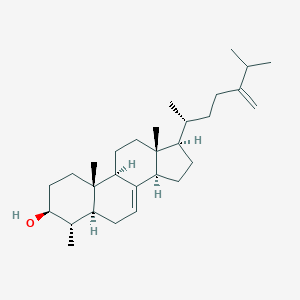

24-Methylenelophenol, also known as Gramisterol, is a metabolic intermediate in the biosynthesis of sterols in plants and fungi. It is chemically identified as 4α-Methyl-5α-ergosta-7,24(28)-dien-3β-ol. This compound plays a crucial role in the biosynthesis of various sterols, which are essential components of cell membranes and have significant biological functions .

準備方法

Synthetic Routes and Reaction Conditions: 24-Methylenelophenol can be synthesized from 4α-Methylfecosterol through the action of the enzyme HYD1. This enzyme catalyzes the conversion of 4α-Methylfecosterol to this compound. Further, this compound can be converted to (Z)-24-ethylidenelophenol by the enzyme 24-methylenesterol C-methyltransferase .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from plant sources where it naturally occurs. The process includes the isolation of sterol-rich fractions followed by chromatographic techniques to purify this compound.

化学反応の分析

Enzyme-Catalyzed C-Methylation

24-Methylenelophenol serves as a substrate for sterol methyltransferase (SMT2) in Arabidopsis thaliana, which catalyzes the transfer of a methyl group from S-adenosylmethionine (AdoMet) to form 24-ethylidenelophenol .

Reaction Parameters:

| Parameter | Value | Source |

|---|---|---|

| Substrate (this compound) | 28 µM | |

| Turnover number (k<sub>cat</sub>) | 0.01 s<sup>-1</sup> | |

| Inhibitor (Sitosterol) IC<sub>50</sub> | 200 µM (first C<sub>1</sub>-transfer) |

Mechanism :

-

The reaction proceeds via an S<sub>N</sub>2-type nucleophilic attack by the Δ<sup>24</sup>-bond π-electrons on the AdoMet methyl group .

-

A transient 24β-methyl carbenium ion intermediate forms, followed by a 1,2-hydride shift from C-24 to C-25 and deprotonation at C-28 to yield the 24(28)-methylene product .

Stereochemical Outcome :

-

The 25S configuration is retained post-reduction, distinguishing phytosterols from animal cholesterol (25R) .

Oxidation Reactions

This compound undergoes oxidation to form episterol and other oxidized sterols, mediated by sterol methyloxidase 2 (SMO2) .

Key Reagents and Conditions:

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Oxidation | O<sub>2</sub>, NADPH, SMO2 | Episterol |

| Non-enzymatic | KMnO<sub>4</sub> (acidic) | 3-keto derivatives |

Biological Context :

-

Defects in SMO2 disrupt sterol profiles, leading to abnormal plant growth and membrane structures.

Reduction Reactions

The compound participates in reductive steps during sterol side-chain elaboration:

Example Pathway :

-

This compound → (Reduction) → 24-Methylcholestanol

Substitution Reactions

Functional group substitutions at C-3 or C-4 are observed in synthetic analogs:

| Reaction | Conditions | Outcome |

|---|---|---|

| C-3 Hydroxyl substitution | Ac<sub>2</sub>O, pyridine | 3-O-acetyl derivatives |

| C-4 Methyl elimination | Strong base (e.g., t-BuOK) | Δ<sup>4</sup>-sterols |

Industrial Relevance :

Inhibition and Regulation

Sitosterol competitively inhibits SMT2-mediated methylation of this compound (IC<sub>50</sub> = 297 µM for the second C<sub>1</sub>-transfer) .

Structural Determinants :

科学的研究の応用

Chemistry

24-Methylenelophenol is utilized as an intermediate in the synthesis of complex sterols and bioactive molecules. Its role in chemical reactions includes:

- Oxidation : It can be oxidized to form various oxidized sterols.

- Reduction : Reduction reactions can convert it into different reduced sterol forms.

- Substitution : It can undergo substitution reactions where functional groups are replaced by other groups.

Biology

In biological research, this compound is pivotal for studying sterol biosynthesis pathways in plants and fungi. It is involved in the enzymatic processes that lead to the formation of other sterols, influencing plant growth and development .

Medicine

Research into derivatives of this compound has indicated potential hepatoprotective effects and other therapeutic properties. Studies suggest that compounds derived from it may offer benefits in treating liver diseases and other health conditions .

Industrial Applications

The compound is also important in the industrial production of sterol-based products, including pharmaceuticals and nutraceuticals. The extraction and purification processes typically involve isolating sterol-rich fractions from plant sources followed by chromatographic techniques .

Case Study 1: Engineering Saccharomyces cerevisiae

A study engineered the biosynthesis of 24-methylene-cholesterol in Saccharomyces cerevisiae by disrupting specific enzymes (ERG4 and ERG5). This approach enhanced the production of 24-methylene-cholesterol through fermentation processes, demonstrating the compound's utility in synthetic biology applications .

Case Study 2: Phytosterols in Seaweeds

Research on marine brown seaweeds highlighted the metabolic pathways leading to the production of this compound from cycloartenol. This study involved extraction techniques such as reversed-phase HPLC and demonstrated the bioactivity of phytosterols, including antioxidant properties .

Case Study 3: Role in Plant Development

Investigations into Arabidopsis mutants revealed multiple roles for sterols, including this compound, in promoting growth responses to brassinosteroids (BRs). The application of this compound was shown to influence cell expansion, indicating its importance in developmental biology .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate for complex sterols synthesis | Involved in oxidation, reduction, and substitution reactions |

| Biology | Study of sterol biosynthesis pathways | Essential for enzymatic processes affecting plant growth |

| Medicine | Potential therapeutic properties | Hepatoprotective effects observed in derivatives |

| Industrial | Production of pharmaceuticals | Extracted from plant sources; utilized in nutraceuticals |

| Case Study | Focus Area | Results |

|---|---|---|

| Engineering | Saccharomyces cerevisiae | Enhanced production through enzyme disruption |

| Phytosterols | Marine brown seaweeds | Bioactivity linked to phytosterols extraction |

| Plant Development | Arabidopsis mutants | Influences growth responses to BRs |

作用機序

24-Methylenelophenol exerts its effects primarily through its role in sterol biosynthesis. It acts as a substrate for enzymes such as HYD1 and 24-methylenesterol C-methyltransferase, which catalyze its conversion to other sterols. These sterols are crucial for maintaining cell membrane integrity and function .

類似化合物との比較

Episterol: A metabolite formed from 24-Methylenelophenol through the action of sterol methyloxidase 2.

24-Ethylidenelophenol: A derivative formed from this compound by 24-methylenesterol C-methyltransferase.

Campesterol: Another sterol that shares a similar biosynthetic pathway with this compound.

Uniqueness: this compound is unique due to its specific role as an intermediate in the biosynthesis of various sterols. Its ability to be converted into multiple biologically significant sterols highlights its importance in both biological and industrial contexts .

生物活性

24-Methylenelophenol is a key intermediate in the biosynthesis of phytosterols, particularly in plants. Its biological activity is significant due to its role in cellular processes and its implications for plant growth and development. This article explores the biological activity of this compound, including its biosynthetic pathways, effects on plant physiology, and potential applications.

Biosynthesis and Metabolism

This compound is produced through the phytosterol biosynthetic pathway. It is derived from cycloartenol and subsequently converted into various sterols through enzymatic reactions involving sterol C-24 methyltransferases (SMTs). Specifically, SMT2 catalyzes the methylation of this compound at C-24 to produce 24-ethylidenelophenol . The demethylation of this compound by enzymes such as SMO2 leads to the formation of episterol, highlighting its metabolic significance .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Plant Growth Regulation

Research indicates that defects in the enzymes responsible for the conversion of this compound lead to severe growth inhibition in plants. For instance, mutations affecting SMT2 result in altered sterol profiles and significant morphogenetic changes . The presence of this compound is crucial for proper cell division and membrane dynamics, as evidenced by studies showing abnormal endomembrane structures in mutant plants lacking this compound .

2. Interaction with Mycotoxins

Studies have demonstrated that mycotoxins produced by fungi can interact with sterols like this compound. These interactions may influence the toxicity of mycotoxins to vertebrates and other organisms, suggesting a potential role for this compound in mitigating or enhancing mycotoxicity under certain conditions .

3. Signaling Molecules

Emerging evidence suggests that sterols, including this compound, may function as signaling molecules within plants. They are involved in various physiological processes such as stress responses and developmental signaling pathways. For example, certain sterols have been shown to modulate gene expression related to plant defense mechanisms .

Case Studies

Several studies have investigated the effects of manipulating this compound levels on plant physiology:

- Arabidopsis thaliana Mutants : In Arabidopsis mutants with disrupted SMT genes, significant alterations in sterol composition were observed, leading to developmental defects and reduced viability. These findings emphasize the importance of this compound in maintaining normal growth patterns .

- Fungal Interactions : Research involving Aspergillus flavus demonstrated that the presence of sterols like this compound could influence fungal growth and mycotoxin production. The study highlighted a correlation between environmental factors and sterol biosynthesis, suggesting that manipulating these conditions could alter mycotoxin levels in agricultural products .

Data Table: Effects of this compound on Plant Growth

特性

IUPAC Name |

(3S,4S,5S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-18(2)19(3)8-9-20(4)23-12-13-25-22-10-11-24-21(5)27(30)15-17-29(24,7)26(22)14-16-28(23,25)6/h10,18,20-21,23-27,30H,3,8-9,11-17H2,1-2,4-7H3/t20-,21+,23-,24+,25+,26+,27+,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMKYRDCCSNYFM-AAGDOFLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2(C1CC=C3C2CCC4(C3CCC4C(C)CCC(=C)C(C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CC[C@]2([C@H]1CC=C3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318205 | |

| Record name | Gramisterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 24-Methylenelophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006846 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1176-52-9 | |

| Record name | Gramisterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1176-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gramisterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gramisterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49V26P6XPX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 24-Methylenelophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006846 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。